molecular formula C16H14O3 B3049588 Methyl 2-(2-methylbenzoyl)benzoate CAS No. 21147-26-2

Methyl 2-(2-methylbenzoyl)benzoate

Cat. No.: B3049588
CAS No.: 21147-26-2
M. Wt: 254.28 g/mol
InChI Key: HFCIXDZCBXKGQQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylbenzoyl)benzoate is an organic compound with the molecular formula C16H14O3. It is a member of the benzophenone family and is characterized by the presence of a methyl group attached to the benzoyl moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methylbenzoyl)benzoate can be synthesized through the esterification of 2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of solid acid catalysts to improve efficiency and reduce environmental impact. For example, zirconium-based solid acids have been employed to catalyze the esterification process, resulting in higher yields and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylbenzoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-methylbenzoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-methylbenzoyl)benzoate involves its interaction with specific molecular targets. The compound can undergo photochemical reactions, absorbing UV light and converting it into less harmful forms of energy. This property makes it useful as a UV absorber in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-methylbenzoyl)benzoate is unique due to the presence of the methyl group on the benzoyl moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in various fields .

Biological Activity

Methyl 2-(2-methylbenzoyl)benzoate, with the molecular formula C16H14O3C_{16}H_{14}O_3, is an organic compound belonging to the benzophenone family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structure, featuring a methyl group on the benzoyl moiety, contributes to its chemical properties and reactivity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown its effectiveness against various pathogenic microorganisms, including bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokine Production

A study conducted on macrophage cell lines showed that treatment with this compound resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound is known to absorb UV light, which can lead to photochemical reactions that may enhance its biological effects. This property makes it particularly useful in applications where UV protection is essential.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its structure can significantly impact its biological activity. For instance, variations in the substituents on the benzene rings have been shown to alter both antimicrobial and anti-inflammatory properties.

Table 2: SAR Insights

SubstituentEffect on Activity
Methyl GroupEnhances antimicrobial potency
Hydroxyl GroupIncreases anti-inflammatory effects
Halogen SubstituentsVarying effects on both activities

Toxicity and Safety Profile

While the biological activities of this compound are promising, assessments of its toxicity are crucial for potential therapeutic applications. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity towards mammalian cells. However, further toxicological evaluations are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

methyl 2-(2-methylbenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCIXDZCBXKGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344352
Record name Methyl 2-(2-methylbenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21147-26-2
Record name Methyl 2-(2-methylbenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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